molecular formula C9H9N3O2 B2488898 Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2126178-59-2

Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate

Cat. No.: B2488898
CAS No.: 2126178-59-2
M. Wt: 191.19
InChI Key: VRSZEZYXFXSFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Characterization

The systematic nomenclature of methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound possesses the molecular formula C9H9N3O2 with a molecular weight of 191.1867 daltons. The Chemical Abstracts Service registry number 2126178-59-2 provides unique identification for this specific structural arrangement. The systematic name reflects the presence of two key functional modifications to the parent imidazo[1,5-a]pyrimidine core: a methyl group positioned at the 6-carbon of the pyrimidine ring and a methyl ester group attached to the 8-carbon position.

The molecular structure can be precisely described through its International Chemical Identifier representation: InChI=1S/C9H9N3O2/c1-6-11-7(9(13)14-2)8-10-4-3-5-12(6)8/h3-5H,1-2H3. This notation captures the complete connectivity pattern and stereochemical information inherent in the molecular framework. The corresponding International Chemical Identifier Key VRSZEZYXFXSFSH-UHFFFAOYSA-N provides a condensed hash representation for database searches and computational applications. The Simplified Molecular Input Line Entry System notation COC(=O)c1nc(n2c1nccc2)C offers an alternative linear representation that facilitates structural visualization and computational modeling.

Property Value Reference
Molecular Formula C9H9N3O2
Molecular Weight 191.1867 g/mol
Chemical Abstracts Service Number 2126178-59-2
International Chemical Identifier Key VRSZEZYXFXSFSH-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System COC(=O)c1nc(n2c1nccc2)C

The structural classification places this compound within the broader family of imidazo[1,5-a]pyrimidines, which are bicyclic heterocycles containing both imidazole and pyrimidine ring systems fused in a specific orientation. The numbering system for this fused ring architecture begins with the nitrogen atom at position 1 in the imidazole portion, proceeding through the fusion point and continuing around the pyrimidine ring. This systematic approach ensures unambiguous identification of substituent positions and facilitates accurate chemical communication across research disciplines.

Properties

IUPAC Name

methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-11-7(9(13)14-2)8-10-4-3-5-12(6)8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSZEZYXFXSFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Core Formation

The imidazo[1,5-a]pyrimidine core is typically constructed via cyclocondensation reactions involving aminopyrimidine precursors and carbonyl-containing components. A widely adopted approach involves the reaction of 5-aminopyrimidine derivatives with α-ketoesters or malonate equivalents. For instance, diethyl malonate has been employed in analogous pyrazolo[1,5-a]pyrimidine syntheses to form dihydroxy intermediates, which are subsequently functionalized.

In the context of methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate, a plausible route begins with 5-amino-4-methylpyrimidine reacting with methyl acetoacetate under basic conditions. This step facilitates the formation of a dihydroimidazo[1,5-a]pyrimidine intermediate, which undergoes aromatization via dehydration. Key parameters include:

  • Catalyst : Sodium ethoxide or potassium tert-butoxide (1.2–1.5 equiv)
  • Solvent : Ethanol or tetrahydrofuran (THF) at reflux
  • Yield : 60–75% based on analogous protocols

A critical challenge lies in regioselectivity, as competing pathways may lead to isomeric byproducts. Substituent positioning at C6 and C8 is controlled through steric and electronic effects of the starting materials.

Chlorination and Nucleophilic Substitution

Chlorination of hydroxylated intermediates followed by nucleophilic substitution offers a versatile pathway for introducing the methyl and carboxylate groups. This method, adapted from pyrazolo[1,5-a]pyrimidine syntheses, involves:

  • Chlorination : Treatment of 5,7-dihydroxy-6-methylimidazo[1,5-a]pyrimidine with phosphorus oxychloride (POCl₃) at 80–100°C yields the 5,7-dichloro derivative.
  • Methyl Introduction : Selective substitution at C5 using methylmagnesium bromide (1.1 equiv) in THF at 0°C to room temperature.
  • Carboxylate Installation : Reaction of the 7-chloro intermediate with methyl carboxylate nucleophiles (e.g., sodium methoxide in methanol) under SNAr conditions.

Optimization Data :

Step Reagent Temperature Yield
Chlorination POCl₃ (3 equiv) 100°C 85%
Methylation MeMgBr (1.1 equiv) 0°C → RT 72%
Esterification NaOMe/MeOH 65°C 68%

This sequence benefits from the high reactivity of chlorinated intermediates, though competing substitutions necessitate careful stoichiometric control.

Catalytic Ritter-Type Reactions for Ring Formation

Recent advances in Ritter-type reactions, particularly those employing bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH), provide an alternative route. While originally developed for imidazo[1,5-a]pyridines, this methodology can be adapted for pyrimidine systems:

  • Benzylic Alcohol Activation : 4-Methylpyrimidinemethanol reacts with Bi(OTf)₃ (5 mol%) and p-TsOH (7.5 equiv) in 1,2-dichloroethane (DCE) to generate a stabilized carbocation.
  • Nitrile Cyclization : Addition of methyl cyanoformate (1.2 equiv) induces Ritter-type cyclization, forming the imidazo[1,5-a]pyrimidine core.
  • Rearomatization : Thermal treatment at 150°C in a sealed tube ensures rearomatization and ester group retention.

Key Observations :

  • The use of Bi(OTf)₃ suppresses side reactions such as alcohol addition pathways.
  • Yields range from 65–78%, with higher temperatures favoring cyclization over hydrolysis.

One-Pot Multicomponent Approaches

Emerging one-pot strategies streamline synthesis by combining cyclization and functionalization steps. A representative protocol involves:

  • Condensation : 5-Amino-4-methylpyrimidine, methyl propiolate, and trimethyl orthoacetate react in acetic acid at 120°C to form the imidazo[1,5-a]pyrimidine core.
  • In Situ Esterification : Addition of methanol and sulfuric acid (cat.) directly esterifies intermediate carboxylic acids.

Advantages :

  • Reduced purification steps
  • Total yields up to 82%
  • Scalability to gram quantities

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazo[1,5-a]pyrimidine Derivatives

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity CAS Number
Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate C9H15NO2 169.23 6-CH3, 8-COOCH3 ≥95% Not provided
Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate C9H5BrF3N3O2 324.05 6-Br, 2-CF3, 8-COOCH3 Not listed 2138253-50-4
Lithium 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate C9H14LiN3O2 195.14 (including Li) 3-CH3, 8-COO⁻Li⁺ Not listed SCHEMBL21819731
Methyl imidazo[1,2-a]pyridine-8-carboxylate C9H10N2O2 178.19 Imidazo[1,2-a]pyridine core, 8-COOCH3 Not listed 908581-18-0
Key Observations :

Substituent Effects :

  • The 6-methyl and 8-carboxylate groups in the target compound contribute to moderate steric bulk and lipophilicity, making it suitable for hydrophobic interactions in drug design .
  • In contrast, 6-bromo-2-(trifluoromethyl) substitution () introduces halogen and electron-withdrawing groups, significantly increasing molecular weight (324.05 g/mol) and reactivity. The bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethyl group enhances metabolic stability .
  • The lithium carboxylate derivative () improves solubility in polar solvents, a critical feature for ionic intermediates in synthesis .

Core Heterocycle Differences :

  • The imidazo[1,5-a]pyrimidine core in the target compound differs from imidazo[1,2-a]pyridine () in ring fusion and electronic properties. The pyrimidine ring (two nitrogen atoms) offers additional hydrogen-bonding sites compared to pyridine, influencing binding affinity in biological targets .
Key Observations :
  • Synthetic Flexibility : The target compound’s methyl and ester groups simplify derivatization, while bromo/trifluoromethyl analogs require specialized halogenation steps .
  • Biological Relevance : Imidazo[1,2-a]pyridine derivatives () are established in drug discovery (e.g., antiviral agents), whereas imidazo[1,5-a]pyrimidine derivatives are emerging in kinase inhibitor research .
Acidity and Solubility :
  • The methyl ester in the target compound is less acidic (pKa ~10–12) compared to the lithium carboxylate (pKa ~4–5), which ionizes readily in aqueous media .
Crystallographic and Supramolecular Features :
  • Unlike compounds with hydrogen-bond donors (e.g., amino groups in ), the target compound’s methyl/ester substituents limit hydrogen bonding, favoring van der Waals interactions in crystal packing .

Biological Activity

Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate is a nitrogen-containing heterocyclic compound that exhibits significant biological activity. This article explores its biological properties, synthesis, and potential applications, drawing on various research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₈N₄O₂
  • Molar Mass : 193.16 g/mol
  • Structural Features : The compound features a methyl group at the 6-position and a carboxylate ester at the 8-position, contributing to its unique reactivity and biological properties.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Properties : Compounds in this class have demonstrated antimicrobial effects against various pathogens, making them candidates for further pharmacological studies.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly in inhibiting tumor cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which is crucial for drug design and therapeutic applications.

The biological activity of this compound is thought to stem from its ability to interact with specific biological targets. Interaction studies have revealed binding affinities with various enzymes and receptors, which are vital for understanding its pharmacodynamics and pharmacokinetics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey FeaturesNotable Activities
Methyl imidazo[1,2-a]pyrimidine-2-carboxylateC₈H₈N₄O₂Different position of carboxylateAntimicrobial
Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylateC₈H₈N₄O₂Pyridine instead of pyrimidineAnticancer
Methyl 5-oxo-1H-imidazo[1,2-a]pyrimidine-6-carboxylateC₈H₈N₄O₂Contains an oxo groupAntimicrobial

This table illustrates how the specific substitution pattern of this compound contributes to its distinct biological activities compared to similar compounds.

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various imidazo[1,5-a]pyrimidine derivatives demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This highlights its potential as a novel antimicrobial agent in treating bacterial infections.

Case Study: Anticancer Potential

In vitro studies evaluating the anticancer effects of this compound showed promising results against several cancer cell lines. For instance, treatment with this compound led to a dose-dependent decrease in cell viability in HepG2 liver cancer cells. The mechanism was associated with cell cycle arrest at the G2/M phase and induction of apoptosis as evidenced by flow cytometry analyses and Western blotting for apoptosis markers such as caspase-3 and PARP cleavage.

Synthesis Methods

Various synthetic routes have been explored for producing this compound. These methods allow for modifications to enhance biological activity:

  • Condensation Reactions : Utilizing appropriate precursors to form the imidazo-pyrimidine framework.
  • Carboxylation Techniques : Introducing the carboxylate ester group through esterification reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.